
Tetracos-4-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetracos-4-ene is a long-chain hydrocarbon with the molecular formula C24H48 It is an unsaturated compound featuring a double bond at the fourth carbon atom in the chain This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetracos-4-ene can be achieved through several methods. One common approach involves the oligomerization of ethylene, where ethylene molecules are combined to form longer hydrocarbon chains. This process typically requires the use of a catalyst, such as a Ziegler-Natta catalyst, under controlled temperature and pressure conditions.
Another method involves the partial hydrogenation of tetracosyne, a compound with a triple bond at the fourth carbon atom. This reaction is carried out in the presence of a hydrogenation catalyst, such as palladium on carbon, under mild hydrogen pressure.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic cracking of petroleum fractions. This process involves breaking down larger hydrocarbon molecules into smaller ones using heat and a catalyst. The resulting mixture is then separated through distillation to isolate this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Tetracos-4-ene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: The double bond in this compound can be reduced to form tetracosane, a saturated hydrocarbon, using hydrogen gas and a suitable catalyst.
Substitution: Halogenation reactions can occur, where halogen atoms (e.g., chlorine or bromine) replace hydrogen atoms in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used for reduction reactions.
Substitution: Halogenation reactions often use halogen gases (Cl2, Br2) or halogenating agents like N-bromosuccinimide (NBS).
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can include tetracosanol (alcohol), tetracosanal (aldehyde), or tetracosanoic acid (carboxylic acid).
Reduction: The major product is tetracosane.
Substitution: Halogenated derivatives of this compound, such as 4-chlorotetracosane or 4-bromotetracosane.
Wissenschaftliche Forschungsanwendungen
Tetracos-4-ene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of long-chain alkenes and the effects of chain length on reaction kinetics.
Biology: this compound and its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore the potential therapeutic uses of this compound derivatives in treating various diseases.
Industry: this compound is used in the production of specialty chemicals, lubricants, and as a precursor for the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of tetracos-4-ene depends on the specific reaction or application. In oxidation reactions, the double bond in this compound is attacked by oxidizing agents, leading to the formation of intermediate species that eventually yield the final oxidized products. In biological systems, the exact molecular targets and pathways are still under investigation, but it is believed that this compound and its derivatives interact with cellular membranes and enzymes, affecting various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Tetracos-4-ene can be compared with other long-chain alkenes, such as hexacos-4-ene and octacos-4-ene These compounds share similar chemical properties but differ in chain length, which can influence their physical properties and reactivity
List of Similar Compounds
Hexacos-4-ene: A long-chain alkene with 26 carbon atoms and a double bond at the fourth position.
Octacos-4-ene: A long-chain alkene with 28 carbon atoms and a double bond at the fourth position.
Tetracosane: The fully saturated analog of this compound, with no double bonds.
Eigenschaften
CAS-Nummer |
142227-00-7 |
|---|---|
Molekularformel |
C24H48 |
Molekulargewicht |
336.6 g/mol |
IUPAC-Name |
tetracos-4-ene |
InChI |
InChI=1S/C24H48/c1-3-5-7-9-11-13-15-17-19-21-23-24-22-20-18-16-14-12-10-8-6-4-2/h7,9H,3-6,8,10-24H2,1-2H3 |
InChI-Schlüssel |
AINFQPFKWRNNSS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCC=CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Dimethyl(phenyl)silyl]but-3-en-2-one](/img/structure/B15162301.png)
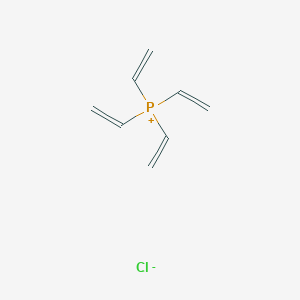

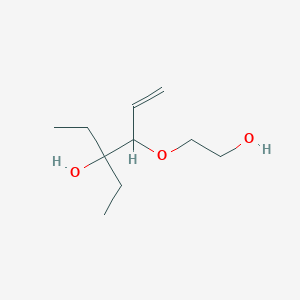
![2-[2-(4-Ethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B15162312.png)
![[Hydroxy(4-phenoxyphenyl)methyl]phosphonic acid](/img/structure/B15162328.png)
![5-[(Prop-2-en-1-yl)oxy]-2-[(prop-2-en-1-yl)sulfanyl]benzoic acid](/img/structure/B15162333.png)
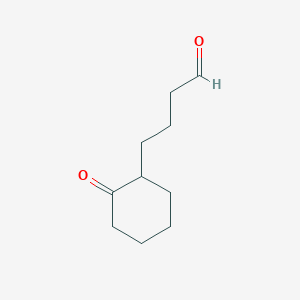
![Hexakis[(trimethylsilyl)ethynyl]disiloxane](/img/structure/B15162361.png)
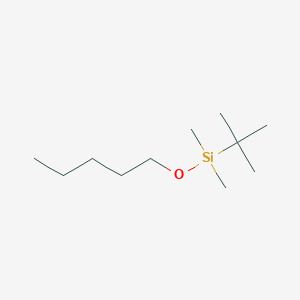
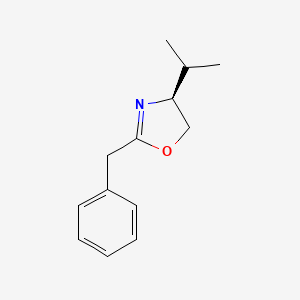
![Benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro-](/img/structure/B15162400.png)
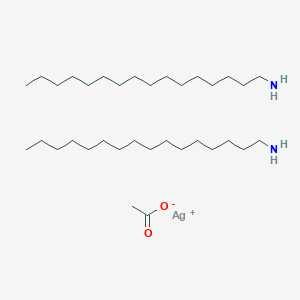
![(7R,8S)-benzyl-2-benzyl-10-oxo-7,8-diphenyl-9-oxa-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B15162404.png)
